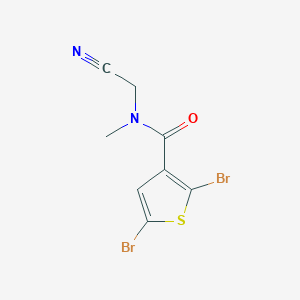

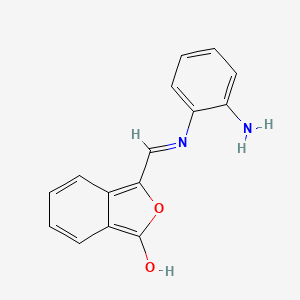

2,5-Dibromo-N-(cyanomethyl)-N-methylthiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves direct acylation reactions and the use of specific reagents and catalysts. For instance, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives is achieved through acylation of 2-amino-2-(naphthalen-1-yl)acetonitrile . Similarly, 5-amino-4-cyano-N-(cyclopropylcarbamoyl)-3-aryl-2,3-dihydrothiophene-2-carboxamide derivatives are synthesized from thiazolidine-2,4-dione, aromatic aldehydes, malononitrile, and cyclopropylamine without the need for additional catalysts . These methods suggest that the synthesis of "2,5-Dibromo-N-(cyanomethyl)-N-methylthiophene-3-carboxamide" could potentially involve similar reagents and conditions, such as the use of a cyano compound and a thiophene derivative as starting materials.

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide is determined using single crystal X-ray diffraction . This technique could be applied to "2,5-Dibromo-N-(cyanomethyl)-N-methylthiophene-3-carboxamide" to elucidate its molecular geometry, bond lengths, and angles, as well as to confirm the presence of functional groups such as the bromo, cyano, and carboxamide moieties.

Chemical Reactions Analysis

The reactivity of similar compounds is explored through their interactions with various reagents. The benzamide derivatives mentioned in paper exhibit colorimetric sensing behavior towards fluoride anions, which is a chemical reaction based on a deprotonation-enhanced intramolecular charge transfer mechanism. This suggests that "2,5-Dibromo-N-(cyanomethyl)-N-methylthiophene-3-carboxamide" may also participate in specific chemical reactions that could be exploited for sensing or other applications, depending on the functional groups present in the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using techniques such as UV-Vis absorption, NMR analyses, and elemental analysis . These methods can provide information on the solubility, stability, and electronic properties of "2,5-Dibromo-N-(cyanomethyl)-N-methylthiophene-3-carboxamide". Additionally, the compound's reactivity with fluoride anions or other species could be studied to determine its potential applications in chemical sensing or pharmaceuticals.

科学的研究の応用

Synthesis and Biological Activity

Synthesis and Spectroscopic Properties : New thiourea derivatives, including compounds with bromophenyl substituents, have been synthesized and shown significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus. These findings demonstrate the potential of such derivatives for developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Chemical Synthesis Techniques

Efficient Synthetic Pathways : Research on synthesizing cyanoaminothiophenes with active functional groups indicates the versatility of thiophene derivatives in chemical synthesis. The study outlines methods for obtaining 2-amino-3-cyano-4-N-arylcarbamoyl-5-methylthiophenes, showcasing the compound's utility in constructing complex molecules (Sharanina & Baranov, 1974).

Material Science and Polymer Research

Polymer and Material Applications : The preparation and properties of hyperbranched aromatic polyimides indicate the use of similar thiophene derivatives in creating materials with specific desired properties, such as solubility in common solvents and thermal stability. This research highlights the role of thiophene-based compounds in the development of advanced materials (Yamanaka, Jikei, & Kakimoto, 2000).

Medicinal Chemistry and Drug Development

Antitumour Agents and Labelled Compounds : The study on isotopically efficient syntheses of nitrothiophenecarboxamides showcases the application of thiophene derivatives in developing antitumor agents. This research underscores the importance of such compounds in medicinal chemistry for creating drugs with specific targeting abilities (Shinkwin & Threadgill, 1996).

特性

IUPAC Name |

2,5-dibromo-N-(cyanomethyl)-N-methylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2N2OS/c1-12(3-2-11)8(13)5-4-6(9)14-7(5)10/h4H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVNVSGFEBRBRGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#N)C(=O)C1=C(SC(=C1)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dibromo-N-(cyanomethyl)-N-methylthiophene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2515007.png)

![6-Cyclopropyl-2-{[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2515014.png)

![2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2515023.png)

![N-(1-Aminospiro[3.3]heptan-3-yl)-2-methyl-1,3-benzothiazole-6-carboxamide;hydrochloride](/img/structure/B2515024.png)

![6-ethyl-5-(4-hydroxypiperidin-1-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2515026.png)

![N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2515030.png)